molecular formula C7H5ClO4 B3022064 3-Chloro-4,5-dihydroxybenzoic acid CAS No. 87932-49-8

3-Chloro-4,5-dihydroxybenzoic acid

Cat. No.: B3022064
CAS No.: 87932-49-8
M. Wt: 188.56 g/mol
InChI Key: GGUNECQLDCNDDY-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two hydroxyl groups on the benzene ring

Safety and Hazards

This chemical should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place and keep the container tightly closed .

Future Directions

3-Chloro-4,5-dihydroxybenzoic acid can be used as cyclin-dependent kinase inhibitors to treat cell proliferative disorders, such as cancer . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

Biochemical Analysis

Biochemical Properties

3-Chloro-4,5-dihydroxybenzoic acid is a potent, orally active, and selective lactate receptor GPR81 agonist . It exhibits favorable in vivo effects on lipolysis in a mouse model of obesity . The compound is involved in chorismate biosynthesis by the shikimate pathway .

Cellular Effects

The compound has been found to have mixed effects on normal and cancer cells in in vitro and in vivo studies . It has been reported to induce apoptosis of human leukemia cells . In an in vitro model using HL-60 leukemia cells, this compound showed an antigenotoxic effect and tumoricidal activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a selective agonist of the lactate receptor, GPR81 . Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when sealed in dry conditions at room temperature .

Dosage Effects in Animal Models

In animal models, this compound has shown significant reductions in nonesterified free fatty acid cholesterol (NEFAc) at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve its role in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase yielding 4-hydroxybenzoic acid .

Transport and Distribution

It is known that the compound is a solid at room temperature and has a purity of 95% .

Subcellular Localization

It is known that the compound is a solid at room temperature and has a purity of 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4,5-dihydroxybenzoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or dechlorinated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and hydroxyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4,5-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUNECQLDCNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000328
Record name 3-Chloro-4,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79188-95-7, 87932-49-8
Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079188957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87932-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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